3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea

Conformational analysis Fluorine substitution Urea derivatives

SAR studies often fail when researchers ignore how fluorophenyl substitution patterns affect electronic properties and target binding. 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea (CAS 1094363-64-0) provides a defined ortho-fluorine orientation and reactive 2-chloropropanoyl handle. • Ortho-F enhances H-bonding & modulates pKa vs. meta/para analogs • 2-Cl-propanoyl group enables nucleophilic substitution for amide/ester/heterocycle synthesis • Scaffold for sEH inhibitor SAR (related 2-F-Ph ureas: IC50 down to 0.7 nM) • Standardized ≥95% purity ensures batch consistency

Molecular Formula C10H10ClFN2O2
Molecular Weight 244.65 g/mol
CAS No. 1094363-64-0
Cat. No. B1521296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea
CAS1094363-64-0
Molecular FormulaC10H10ClFN2O2
Molecular Weight244.65 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(=O)NC1=CC=CC=C1F)Cl
InChIInChI=1S/C10H10ClFN2O2/c1-6(11)9(15)14-10(16)13-8-5-3-2-4-7(8)12/h2-6H,1H3,(H2,13,14,15,16)
InChIKeyXMHPNSLHYGRMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea Overview


3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea (CAS 1094363-64-0) is a synthetic urea derivative featuring a 2-chloropropanoyl group and a 2-fluorophenyl moiety attached to a urea backbone . This compound serves as a versatile small molecule scaffold with a molecular weight of 244.65 g/mol and a molecular formula of C10H10ClFN2O2 . Its structural features—specifically the ortho-fluorine substitution on the phenyl ring and the 2-chloropropanoyl carbonyl—confer distinct chemical properties and potential biological activities that differentiate it from meta- or para-fluorophenyl analogs and unsubstituted phenyl ureas [1].

Scaffold Ortho-fluorophenyl urea core for SAR studies
Derivatization 2-Chloropropanoyl reactive handle for library synthesis
Conformation Distinct ortho-fluorine electronic profile vs meta/para

Substitution Risks for 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea


Urea derivatives are not functionally interchangeable due to the critical influence of aryl substitution patterns on electronic distribution, metabolic stability, and target binding affinity. In particular, the ortho-fluorine atom in 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea creates a unique electronic environment that can enhance hydrogen-bonding capabilities and modulate pKa of adjacent functional groups, effects that are diminished or absent in meta- or para-fluorophenyl congeners [1]. Additionally, the 2-chloropropanoyl group provides a reactive handle for further derivatization that is distinct from alternative acyl substituents. Simple replacement with a different fluorophenyl isomer or an unsubstituted phenyl urea risks altering solubility, metabolic stability, and biological activity profiles, potentially invalidating comparative studies or structure-activity relationship (SAR) campaigns [1].

Fluorophenyl Isomer Meta- or para-fluoro substitution may shift electronic distribution and hydrogen-bonding capacity compared to ortho-fluoro.
Acyl Substituent Replacing the 2-chloropropanoyl group alters reactivity and may limit further derivatization pathways.

Comparative Evidence for 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea


Ortho-Fluorine Conformational and Electronic Effects

NMR spectroscopy studies of polyfluorinated ureas reveal that the degree of ortho-fluorination significantly influences molecular conformation and electronic environment. Specifically, mono-ortho-fluorinated ureas (such as 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea) exhibit distinct chemical shift patterns and probable conformational changes compared to non-ortho or di-ortho analogs, which can affect hydrogen-bonding capacity and intermolecular interactions [1]. In contrast, meta- or para-fluorophenyl ureas do not experience the same degree of steric and electronic perturbation, leading to divergent physicochemical and biological behaviors [1].

Ortho-F Effect
Class-level inference
Ortho-fluorine induces distinct NMR shift and conformational changes vs meta/para
Altered electronic profile supports distinct SAR entity
Based on polyfluorinated urea NMR studies
Conformational analysis Fluorine substitution Urea derivatives

2-Fluorophenyl Ureas as Potent sEH Inhibitors

A series of 1,3-disubstituted ureas containing a 2-fluorophenyl fragment were developed as soluble epoxide hydrolase (sEH) inhibitors, with IC50 values ranging from 0.7 to 630.9 nM [1]. The most potent compounds, 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea (IC50 = 0.7 nM) and 1-(adamantan-2-yl)-3-(2-fluorophenyl)urea (IC50 = 1.0 nM), highlight the critical role of the ortho-fluorophenyl group in achieving high inhibitory activity [1]. In contrast, similar urea derivatives lacking the 2-fluorophenyl fragment or with alternative substitution patterns show significantly reduced potency [1]. While direct data for 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea are not available, its 2-fluorophenyl urea core suggests potential utility as an sEH inhibitor scaffold.

sEH Inhibition Context
Class-level inference
Related 2-fluorophenyl ureas: IC50 0.7 nM; non-2-F analogs >100 nM
2-Fluorophenyl core may support sEH inhibitor scaffold exploration
Compound not directly tested; infer from class
Soluble epoxide hydrolase Inhibitor Fluorine effect

Reproducibility Through High Purity

Commercial suppliers offer 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea at a purity of 95% or higher . In comparison, many custom-synthesized analogs or less common urea derivatives may be available only at lower purities or require lengthy custom synthesis, introducing variability into biological assays. The defined purity level of this compound ensures that experimental outcomes are not confounded by impurities, a critical factor for reproducible SAR studies and biological evaluations .

Purity Specification
Commercial spec
≥95% purity
Reduces assay variability; supports reproducible SAR
Verify lot-specific COA
Chemical purity Reproducibility Procurement

Applications of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea


SAR Studies for Urea-Based sEH Inhibitors

The 2-fluorophenyl urea core of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea makes it a valuable scaffold for exploring structure-activity relationships in soluble epoxide hydrolase (sEH) inhibition. Given that related 2-fluorophenyl ureas exhibit potent sEH inhibition (IC50 as low as 0.7 nM), this compound can serve as a starting point for synthesizing analogs to probe the impact of the 2-chloropropanoyl group on potency and selectivity [1].

2-Chloropropanoyl Derivatization Platform

The 2-chloropropanoyl group in 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea provides a reactive site for nucleophilic substitution or condensation reactions, enabling facile conversion to amides, esters, or heterocycles. This makes the compound a versatile building block for generating diverse compound libraries for medicinal chemistry campaigns .

Conformational Probe for Ortho-Fluorine Effects

The ortho-fluorine substitution pattern in 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea induces distinct conformational and electronic properties compared to meta- or para-fluorophenyl analogs. This compound can be used as a model system in NMR spectroscopy studies to investigate the effects of ortho-fluorination on hydrogen-bonding capacity and intermolecular interactions, as demonstrated in studies of polyfluorinated ureas [2].

Application
Selection Property
Validation Focus
sEH Inhibitor SAR
2-Fluorophenyl urea core
Enzyme inhibition assay context
Derivatization Platform
Reactive 2-chloropropanoyl handle
Conversion efficiency to amides/esters
Ortho-Fluorine Conformational Probe
Ortho-fluoro electronic effect
NMR conformational and H-bonding analysis

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